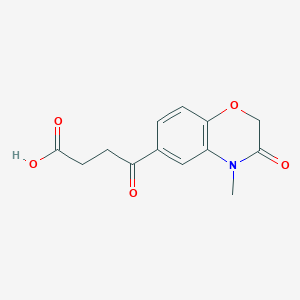

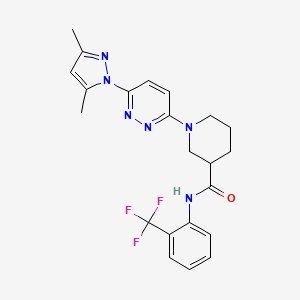

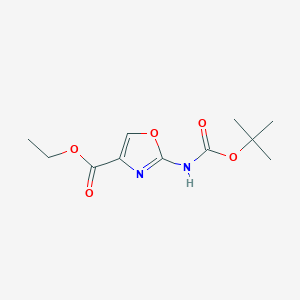

N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Immunosuppressive Properties

Isoxazole derivatives, including those structurally related to N-(isoxazol-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, have shown promise in immunosuppressive therapy. Specifically, these compounds inhibit the enzyme dihydroorotate dehydrogenase, pivotal in pyrimidine synthesis, essential for immune cell function. This inhibition mechanism suggests potential applications in managing autoimmune diseases and transplantation immunosuppression (Knecht & Löffler, 1998).

Antitumor Activity

Research into imidazotetrazines, a class of compounds related to isoxazole derivatives, has unveiled their broad-spectrum antitumor properties. These compounds, through mechanisms such as DNA alkylation, show significant activity against various tumors, indicating their potential as chemotherapeutic agents (Stevens et al., 1984).

Herbicidal Activity

Isoxazole derivatives have been synthesized with significant herbicidal activity against broadleaf and narrowleaf weeds. Their mode of action often involves disrupting plant growth processes, demonstrating the utility of these compounds in agricultural weed management (Hamper et al., 1995).

Antimicrobial and Pesticidal Uses

Tetrazolyl pyrazole amides, which are structurally similar to this compound, have been synthesized using microwave-assisted methods. These compounds exhibit bactericidal, pesticidal, herbicidal, and antimicrobial activities, highlighting their potential in creating new antimicrobial and pest control agents (Hu et al., 2011).

Synthesis of Electrochromic Materials

Bimetallic composites utilizing isoxazole derivatives as ligands have shown high activity as catalysts in aqueous media for synthesizing arylated furans and thiophenes. These compounds could have applications in developing new materials with electrochromic properties, useful in devices like smart windows and electronic displays (Bumagin et al., 2019).

Mechanism of Action

Target of Action

The primary target of this compound is the nucleoprotein of the influenza virus . Nucleoproteins play a crucial role in the virus’s ability to replicate and spread, making them a key target for antiviral drugs .

Mode of Action

The compound acts as an antagonist of nucleoprotein accumulation in the nucleus . By inhibiting the accumulation of these proteins, the compound disrupts the virus’s ability to replicate and spread .

Biochemical Pathways

It is known that the compound interferes with the influenza virus’s replication process by targeting its nucleoproteins . This disruption in the replication process can lead to a decrease in the number of viable virus particles, thereby reducing the severity of the infection .

Result of Action

The compound’s action results in a reduction in the influenza virus’s ability to replicate and spread . This can lead to a decrease in the severity of the infection and may help to shorten its duration .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N6O2/c13-12(14,15)7-1-3-8(4-2-7)21-18-10(17-20-21)11(22)16-9-5-6-23-19-9/h1-6H,(H,16,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJJEHHQWMYLRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=NOC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

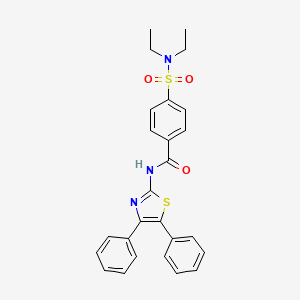

![2-[2,4-Dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]acetamide](/img/structure/B2934620.png)

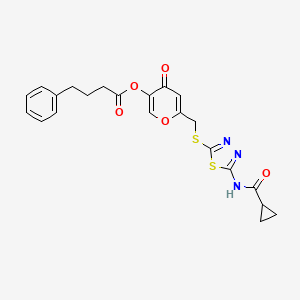

![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)

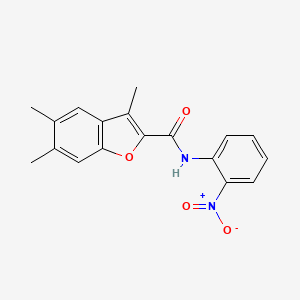

![4-fluoro-3-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2934630.png)

![2-[4-(4-Tert-butylbenzoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B2934634.png)